Tinnevellin glucoside

説明

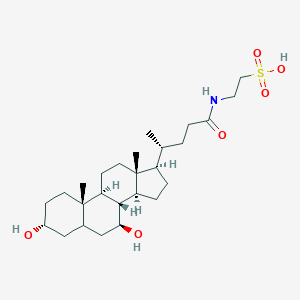

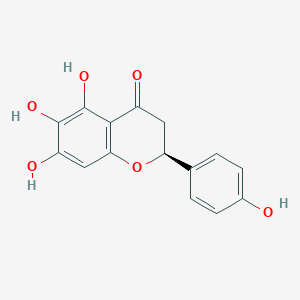

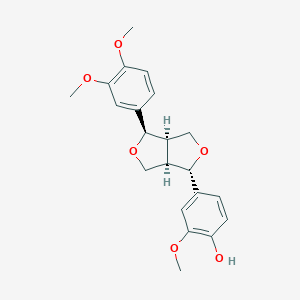

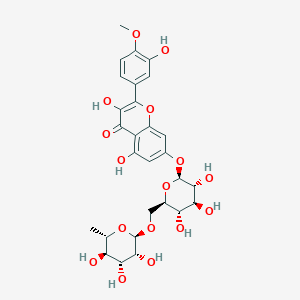

Tinnevellin glucoside is a naphthalene glycoside that is isolated from Cassia senna leaves and pods . It is primarily used as a laxative medicine .

Molecular Structure Analysis

The molecular formula of Tinnevellin glucoside is C20H24O9 . Its molecular weight is 408.40 . The SMILES representation of its structure is COC1=CC(O[C@@H]2OC@@HC@H[C@H]2O)CO)=CC3=CC©=C(C©=O)C(O)=C13 .Physical And Chemical Properties Analysis

Tinnevellin glucoside is a yellow powder . It is slightly soluble in water .科学的研究の応用

Pharmaceutical Research

In the realm of pharmaceutical research, Tinnevellin glucoside may serve as a valuable starting point for the synthesis of novel drug candidates . Its intricate molecular architecture could be leveraged to target specific biological pathways, potentially leading to the development of groundbreaking therapies .

Laxative Phytomedicine

The hydroalcoholic extract of Tinnevelli senna, which contains Tinnevellin glucoside, is widely used as a laxative phytomedicine . This application is based on the compound’s ability to stimulate bowel movements, making it useful in the treatment of constipation .

Chemical Composition Analysis

Tinnevellin glucoside is one of the known constituents of Tinnevelli senna pod extract . It is identified through LC/MS and LC/MS (n) studies, which are crucial for understanding the chemical composition of the extract .

Historical Authentication

The presence of Tinnevellin glucoside in historical relics of medicinal preparations, such as senna extract from the eighteenth century, allows for positive authentication of the sample . This application is important in the field of historical chemistry and pharmaceutical studies .

Degradation Studies

Tinnevellin glucoside can be used in degradation studies of senna anthraquinone glycosides . The identification of its degradation products can provide insights into the stability of these glycosides in historical samples .

Extraction Method Development

The extraction of Tinnevellin glucoside from senna leaflets is an important process in pharmaceutical preparation . Studying this compound can help optimize extraction conditions and improve the efficiency of the process .

Safety And Hazards

特性

IUPAC Name |

1-[1-hydroxy-8-methoxy-3-methyl-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxynaphthalen-2-yl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24O9/c1-8-4-10-5-11(6-12(27-3)15(10)17(24)14(8)9(2)22)28-20-19(26)18(25)16(23)13(7-21)29-20/h4-6,13,16,18-21,23-26H,7H2,1-3H3/t13-,16-,18+,19-,20-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEZDDTIDMGTSLT-CZNQJBLBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=CC(=CC(=C2C(=C1C(=O)C)O)OC)OC3C(C(C(C(O3)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC2=CC(=CC(=C2C(=C1C(=O)C)O)OC)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30230272 | |

| Record name | Ethanone, 1-(6-(beta-D-glucopyranosyloxy)-1-hydroxy-8-methoxy-3-methyl-2-naphthalenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30230272 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

408.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tinnevellin glucoside | |

CAS RN |

80358-06-1 | |

| Record name | Ethanone, 1-(6-(beta-D-glucopyranosyloxy)-1-hydroxy-8-methoxy-3-methyl-2-naphthalenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080358061 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethanone, 1-(6-(beta-D-glucopyranosyloxy)-1-hydroxy-8-methoxy-3-methyl-2-naphthalenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30230272 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of Tinnevellin glucoside in differentiating between types of Senna?

A1: Tinnevellin glucoside serves as a valuable chemical marker in differentiating between Senna species. While both Alexandrian Senna ( Cassia senna) and Tinnevelly Senna (Cassia angustifolia) contain various anthraquinone glycosides, Tinnevellin glucoside is exclusively found in Tinnevelly Senna []. This distinction is crucial for quality control in herbal medicine and pharmaceutical applications, ensuring the correct species is being utilized.

Q2: Can you explain the role of Tinnevellin glucoside and other compounds in identifying different parts of Senna used in herbal teas?

A2: Research has shown that the presence and quantity of specific compounds, including Tinnevellin glucoside, can help determine the origin of Senna material in herbal teas []. For instance, while sennosides A and B are found in various Senna species, the detection of Tinnevellin glucoside alongside these sennosides would strongly indicate the presence of Tinnevelly Senna. Moreover, the relative amounts of Tinnevellin glucoside and another marker compound, isorhamnetin-3-O-gentiobioside, can further suggest whether the tea contains primarily leaves or other plant parts. This highlights the importance of chemical analysis in ensuring the quality and authenticity of herbal products.

Q3: What analytical techniques are effective for identifying and quantifying Tinnevellin glucoside in plant material?

A3: High-performance liquid chromatography (HPLC) has proven to be a reliable method for both identifying and quantifying Tinnevellin glucoside in Senna samples [, ]. This technique allows for the separation and detection of different compounds within a complex mixture, like plant extracts. Researchers have developed specific HPLC methods utilizing specific columns (e.g., RP C18) and solvent gradients to effectively isolate and quantify Tinnevellin glucoside. This quantitative analysis is essential not only for species differentiation but also for understanding the potential pharmacological activity of Senna preparations.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(S)-6-(Hydroxymethyl)-1,6-dimethyl-6,7,8,9-tetrahydrophenanthro[1,2-b]furan-10,11-dione](/img/structure/B192482.png)